molecular formula C11H9FO2S B578196 Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate CAS No. 1263280-02-9

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B578196
CAS No.: 1263280-02-9
M. Wt: 224.249
InChI Key: USSMJZAKIJQMRE-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9FO2S. It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzo[b]thiophene-2-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    Ethyl 4-chlorobenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    Ethyl 4-bromobenzo[b]thiophene-2-carboxylate:

Uniqueness

Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and materials science .

Properties

IUPAC Name

ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSMJZAKIJQMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676465
Record name Ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263280-02-9
Record name Ethyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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